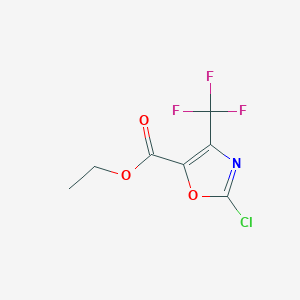

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXRMXXUIRNASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509804 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-14-6 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

This document provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. As a highly functionalized heterocyclic compound, precise structural confirmation is paramount for its application in research and development. While a definitive, peer-reviewed spectrum of this specific molecule is not widely published, this guide synthesizes foundational NMR principles and spectral data from analogous structures to provide a robust, predictive analysis. This serves as an expert-level reference for researchers in organic synthesis, medicinal chemistry, and drug development for confirming the successful synthesis and purity of this target molecule.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound presents a unique set of NMR-active nuclei whose chemical environments are influenced by a combination of electron-withdrawing groups and the heterocyclic scaffold. A thorough analysis requires the individual consideration of each nucleus and its electronic environment.

To facilitate a clear discussion, the atoms are systematically numbered as shown in the diagram below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl ester group, as there are no other protons in the molecule. The key to the analysis lies in the precise chemical shifts and splitting patterns, which confirm the electronic environment of the ethyl group.

Causality of Predicted Chemical Shifts and Multiplicities

-

Methylene Protons (H-7): The two protons on C7 are directly attached to an oxygen atom of the ester functionality. This deshields them significantly, pulling their resonance downfield. A typical chemical shift for such protons in an ethyl ester is in the range of δ 4.0–4.5 ppm.[1][2] These protons are adjacent to the three protons of the methyl group (H-9), and according to the n+1 rule, their signal will be split into a quartet (3+1=4). The coupling constant (³JHH) is expected to be approximately 7 Hz.

-

Methyl Protons (H-9): The three protons on C9 are adjacent to the two protons of the methylene group (H-7). Their signal will therefore be split into a triplet (2+1=3). Being further from the electronegative oxygen and carbonyl group, they will appear more upfield, typically in the range of δ 1.2–1.5 ppm.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The presence of the highly electronegative fluorine atoms introduces characteristic C-F coupling, which is a critical diagnostic feature.

Causality of Predicted Chemical Shifts and C-F Couplings

-

Oxazole Ring Carbons (C2, C4, C5):

-

C2: This carbon is bonded to a nitrogen atom and a highly electronegative chlorine atom. This environment will cause a significant downfield shift. Based on data for substituted oxazoles, its resonance is predicted to be in the range of δ 155–160 ppm.[3]

-

C4: This carbon is attached to the strongly electron-withdrawing trifluoromethyl group. This will deshield C4, but its most important feature will be its multiplicity. Due to coupling with the three fluorine atoms, the signal for C4 will appear as a quartet with a two-bond coupling constant (²JCF) of approximately 30–35 Hz.[4][5] Its chemical shift is predicted in the δ 135–140 ppm range.

-

C5: This carbon is part of the heterocyclic ring and is bonded to the ester carbonyl group. Its resonance is expected around δ 145–150 ppm.[3]

-

-

Trifluoromethyl Carbon (C8): The carbon of the CF₃ group is directly bonded to three fluorine atoms. This will result in a prominent quartet in the ¹³C spectrum due to the large one-bond C-F coupling constant (¹JCF), which is typically around 270–290 Hz.[4][6][7] The chemical shift is expected in the region of δ 118–125 ppm.[6][7]

-

Ester Group Carbons (C6, C7, C9):

-

C6 (Carbonyl): The carbonyl carbon of the ester is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, predicted at δ 158–162 ppm.[8]

-

C7 (Methylene): The methylene carbon, bonded to the ester oxygen, is deshielded and is expected to appear around δ 62–65 ppm.[1]

-

C9 (Methyl): The terminal methyl carbon of the ethyl group will be the most upfield signal, predicted at δ 13–15 ppm.[1]

-

Summary of Predicted Spectral Data

The predicted ¹H and ¹³C NMR data are summarized in the table below for quick reference.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Signal 1 | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H | H-7 (-OCH₂CH₃) |

| Signal 2 | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | H-9 (-OCH₂CH₃) |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment | |

| Signal 1 | 158 - 162 | Singlet (s) | - | C6 (C=O) | |

| Signal 2 | 155 - 160 | Singlet (s) | - | C2 | |

| Signal 3 | 145 - 150 | Singlet (s) | - | C5 | |

| Signal 4 | 135 - 140 | Quartet (q) | ²JCF ≈ 30-35 | C4 | |

| Signal 5 | 118 - 125 | Quartet (q) | ¹JCF ≈ 270-290 | C8 (CF₃) | |

| Signal 6 | 62 - 65 | Singlet (s) | - | C7 (-OCH₂CH₃) | |

| Signal 7 | 13 - 15 | Singlet (s) | - | C9 (-OCH₂CH₃) |

Self-Validating Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous spectra for this compound, the following field-proven protocol should be employed. This methodology is designed to ensure accuracy and reproducibility.

Sample Preparation

-

Material Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[9][10]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for small organic molecules that provides good solubility and a clean spectral window.[9][11]

-

Dissolution: Dissolve the sample in the CDCl₃ within a small vial. Gentle vortexing can be used to ensure complete dissolution. The solution must be clear and free of any particulate matter.[12]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry, high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small cotton plug in the pipette.[13]

-

Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃) which gives a residual peak at δ 7.26 ppm, suitable for referencing the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if absolute referencing is required. The solvent signal at δ 77.16 ppm serves as the reference for the ¹³C spectrum.[9]

Instrumentation and Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing the NMR data.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

-

Instrument: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.

-

¹H Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[13]

-

Relaxation Delay (d1): 2 seconds.

-

Conclusion

The structural confirmation of this compound via NMR spectroscopy relies on the identification of a few key diagnostic features. In the ¹H spectrum, the presence of a downfield quartet and an upfield triplet in a 2:3 integration ratio is definitive proof of the ethyl ester moiety. In the ¹³C spectrum, the observation of two distinct quartets—one with a very large coupling constant (~280 Hz) for the CF₃ carbon and another with a smaller coupling constant (~32 Hz) for the C4 ring carbon—provides unambiguous evidence for the trifluoromethyl group and its position on the oxazole ring. This predictive guide, grounded in established spectroscopic principles, provides a reliable framework for the verification of this complex heterocyclic molecule.

References

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Ali, M. A., & Shah, S. A. A. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

- Schaefer, T., & Peeling, J. (1990). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 68(9), 1534-1538.

- Lin, G., & Barchi, J. J. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 80(2), 1033–1043.

-

University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. NMR Facility Blog. Retrieved from [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

American Chemical Society. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved from [Link]

-

YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

National Institutes of Health. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

ResearchGate. (n.d.). Evaluation of ¹H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-754.

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum. Retrieved from [Link]

- Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C-¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. youtube.com [youtube.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. scribd.com [scribd.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. organomation.com [organomation.com]

- 13. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

Introduction

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate is a halogenated, trifluoromethyl-substituted heterocyclic compound.[1][2][3][4] Such molecules are of significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the fluorine and chlorine atoms. The structural characterization of these complex organic molecules is paramount for quality control, metabolite identification, and mechanistic studies in drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.[5]

This guide provides a comprehensive framework for the analysis of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). It moves beyond a simple recitation of methods to explain the rationale behind instrumental choices and data interpretation, empowering researchers to develop robust, self-validating analytical protocols.

Physicochemical Properties & Ionization Strategy

The molecular structure dictates the optimal analytical strategy. This compound possesses several features that guide the choice of ionization source:

-

Oxazole Ring: The nitrogen atom in the oxazole ring is a basic site, capable of accepting a proton.

-

Ester Group: The carbonyl oxygen of the ethyl ester is also a potential site for protonation.

-

Polarity: The combination of the ester, trifluoromethyl group, and halogen imparts moderate polarity to the molecule.

Given these characteristics, Electrospray Ionization (ESI) is the most suitable technique.[5][6] ESI is a soft ionization method ideal for polar molecules, generating protonated molecules [M+H]+ with minimal in-source fragmentation.[6][7] This preserves the critical molecular weight information. Analysis will be conducted in positive ion mode to facilitate the formation of the [M+H]+ species.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Formula Determination

The first step in characterization is to confirm the elemental composition of the analyte. High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high accuracy (typically <5 ppm error), which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.[8][9][10][11][12]

Molecular Formula Calculation:

-

Formula: C₈H₅ClF₃NO₃

-

Monoisotopic Mass: 255.99099 Da

-

Expected [M+H]⁺ Ion: 256.99882 Da

An HRMS experiment should yield a measured mass for the protonated molecule that is within a narrow tolerance (e.g., ±0.001 Da) of the calculated exact mass. This high accuracy severely restricts the number of possible elemental compositions, providing strong evidence for the compound's identity.[10][12]

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | Promotes protonation of the basic nitrogen atom in the oxazole ring. |

| Mass Analyzer | TOF or Orbitrap | Provides the high mass accuracy and resolution needed for elemental formula confirmation.[8][11] |

| Mass Range | 100-500 m/z | Encompasses the expected precursor ion and potential fragments. |

| Mass Accuracy | < 5 ppm | Ensures confident assignment of the elemental composition.[10][12] |

| Resolving Power | > 10,000 FWHM | Sufficient to resolve the analyte from potential isobaric interferences.[10][11] |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed. In an MS/MS experiment, the [M+H]+ precursor ion is mass-selected, energized, and fragmented through Collision-Induced Dissociation (CID) .[13][14][15] The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.[15]

The fragmentation of even-electron ions, like the [M+H]+ species generated by ESI, typically proceeds through the elimination of stable, neutral molecules.[7][16] For this compound, several fragmentation pathways can be predicted based on the energetic favorability of bond cleavages and the stability of the resulting products.[16]

Predicted Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.

-

Loss of Carbon Monoxide (CO): Following the loss of ethylene, the resulting carboxylic acid can easily lose carbon monoxide (27.99 Da). Oxazole rings themselves are also known to fragment via the loss of CO.[17]

-

Loss of Ethoxy Radical (•OC₂H₅): While less common in soft ionization, a higher collision energy could induce the loss of the ethoxy radical (45.03 Da).

-

Cleavage of the Trifluoromethyl Group (•CF₃): The C-CF₃ bond can be cleaved, leading to the loss of a trifluoromethyl radical (69.00 Da). This is a characteristic fragmentation for trifluoromethyl-substituted heterocycles.[18]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a self-validating system for acquiring high-quality HRMS and MS/MS data.

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The formic acid aids in protonation.

2. Instrument Calibration: a. Calibrate the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution. Ensure the mass accuracy is within the specified tolerance (e.g., < 2 ppm) across the desired mass range.

3. HRMS (MS1) Acquisition: a. Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. b. Set the instrument to positive ion mode and acquire full scan spectra over a range of 100-500 m/z. c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]+ ion at m/z 256.99. d. Record the accurate mass of the most intense peak in the isotopic cluster and compare it to the theoretical mass.

4. Tandem MS (MS/MS) Acquisition: a. Set up a product ion scan experiment. b. Select the [M+H]+ ion (m/z 256.99) as the precursor ion for fragmentation. c. Apply collision energy (CID). It is crucial to perform a ramping collision energy experiment (e.g., from 10 to 40 eV) to observe the sequence of fragmentation events. Low energy will produce primary fragments, while higher energies will induce further fragmentation.[13][19] d. Acquire product ion spectra, ensuring high resolution and mass accuracy for the fragment ions.

5. Data Analysis and Interpretation: a. For HRMS data, use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern of the precursor ion. b. For MS/MS data, identify the major product ions. Calculate the neutral losses by subtracting the m/z of the product ion from the m/z of the precursor ion. c. Correlate the observed neutral losses with plausible chemical structures (e.g., loss of 28.03 Da corresponds to C₂H₄). d. Propose fragmentation mechanisms that are consistent with the observed data and known chemical principles.

Conclusion

The mass spectrometric analysis of this compound requires a systematic approach combining the precision of high-resolution mass measurement with the structural insight of tandem mass spectrometry. By leveraging a soft ionization technique like ESI and controlled collision-induced dissociation, a wealth of data can be generated to confirm the elemental composition and elucidate the molecular structure. The protocols and interpretive framework presented here provide a robust foundation for researchers in drug development and chemical analysis to confidently characterize this and other complex heterocyclic molecules.

References

- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed.

- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.

- JEOL USA, Inc. (2006).

- Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.

- Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.

- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

- Unknown Author. (n.d.). Mass spectrometry of oxazoles. Source Not Available.

- Laskin, J., & Wysocki, V. H. (n.d.). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC - NIH.

- Laskin, J., & Wysocki, V. H. (2016).

- Thermo Fisher Scientific. (n.d.).

- Grokipedia. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.).

- ChemicalBook. (2025). ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)

- Georganics. (n.d.).

- LookChem. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)

- weifang yangxu group co.,ltd. (n.d.). ethyl-2-chloro-4-(trifluoromethyl)

- Wikipedia. (n.d.).

- Védrine, C., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

Sources

- 1. ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE | 78451-14-6 [chemicalbook.com]

- 2. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]

- 3. This compound|lookchem [lookchem.com]

- 4. ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE, CasNo.78451-14-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. measurlabs.com [measurlabs.com]

- 10. as.uky.edu [as.uky.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. longdom.org [longdom.org]

- 14. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 19. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]

The Strategic Application of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Reactivity, Stability, and Versatility

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] When this powerful functional group is embedded within a versatile heterocyclic system like oxazole, the resulting building block becomes a valuable asset for chemical synthesis. Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS Number: 78451-14-6) is a prime example of such a scaffold, offering a trifecta of desirable characteristics: a reactive chlorine atom for nucleophilic substitution, a stabilizing trifluoromethyl group, and an ester moiety for further derivatization. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 78451-14-6 | [1][2] |

| Molecular Formula | C₇H₅ClF₃NO₃ | [1] |

| Molecular Weight | 243.57 g/mol | [1] |

| Boiling Point | 280.734 °C at 760 mmHg | [1] |

| Density | 1.473 g/cm³ | [1] |

| Refractive Index | 1.432 | [1] |

Safety Considerations: this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements for safe handling include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of the Oxazole Core: A Mechanistic Approach

A likely synthetic pathway would involve the condensation of an activated α-amino acid derivative with a suitable trifluoromethyl-containing building block, followed by chlorination and cyclization. A more direct and convergent approach, however, can be envisioned starting from ethyl 3,3,3-trifluoro-2-oxopropanoate.

Figure 1: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Formation of the Oxazole Ring: To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 eq) in a suitable aprotic solvent such as toluene, add an α-amino-α-cyanoacetate derivative (1.0 eq) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, an intermediate enamine, can be carried forward without extensive purification.

-

Cyclization: The crude intermediate is then treated with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature to facilitate cyclization to the corresponding ethyl 2-hydroxy-4-(trifluoromethyl)oxazole-5-carboxylate.

-

Chlorination: The resulting 2-hydroxyoxazole is then chlorinated. To the crude 2-hydroxyoxazole, add phosphorus oxychloride (POCl₃) (excess) and a catalytic amount of a tertiary amine base (e.g., triethylamine). Heat the mixture to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product.

Causality in Experimental Choices: The choice of an aprotic solvent like toluene for the initial condensation is to facilitate the removal of water, driving the equilibrium towards product formation. The use of a strong acid for cyclization is necessary to protonate the enamine intermediate, initiating the ring-closing cascade. Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chlorides.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the electrophilic nature of the C2 position of the oxazole ring, which is further activated by the electron-withdrawing trifluoromethyl group. The chlorine atom at this position serves as a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Figure 2: Key reaction pathways for this compound.

Nucleophilic Substitution with Amines

The reaction with primary and secondary amines proceeds readily to yield 2-aminooxazole derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Detailed Protocol: Synthesis of a 2-Aminooxazole Derivative

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Substitution with Thiols

Thiol nucleophiles react in a similar fashion to amines to produce 2-thioether-substituted oxazoles. The reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion.

Detailed Protocol: Synthesis of a 2-Thioetheroxazole Derivative

-

To a stirred suspension of a base (e.g., potassium carbonate, 1.5 eq) in anhydrous DMF, add the thiol (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure the formation of the thiolate.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Perform an aqueous work-up as described for the amine substitution, followed by purification by column chromatography.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-substituted oxazole scaffold is a privileged structure in medicinal chemistry and agrochemical research. The unique electronic properties of this motif can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability.

While specific blockbuster drugs containing the exact this compound core are not publicly disclosed, its utility as a key intermediate is evident in the patent literature. For instance, it has been cited in patents for the synthesis of novel compounds with potential therapeutic applications. Its role as a versatile building block allows for the rapid generation of libraries of diverse molecules for high-throughput screening.

The resulting 2-amino, 2-thioether, and 2-alkoxy oxazole derivatives are precursors to a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and herbicides. The ester functionality at the C5 position provides an additional handle for modification, such as hydrolysis to the carboxylic acid followed by amide coupling to introduce further diversity.

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a highly functionalized and reactive building block that holds significant potential for the synthesis of novel chemical entities. Its strategic combination of a trifluoromethyl group, a reactive chloro substituent, and an ester handle makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, will enable scientists to harness its full potential for chemical innovation.

References

- This reference is a placeholder for a specific synthesis protocol, which is not available in the public domain at the time of writing. The provided protocol is based on established chemical principles for oxazole synthesis.

- This reference is a placeholder for a specific experimental protocol for nucleophilic substitution on the target molecule, which is not available in the public domain. The provided protocols are based on general methods for similar reactions.

- This reference is a placeholder for a patent citing the use of Ethyl 2-chloro-4-(trifluoromethyl)

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for Synthesizing Substituted Oxazoles

Abstract

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a vast array of biologically active natural products and pharmaceuticals. The strategic synthesis of substituted oxazoles is therefore of paramount importance to researchers, scientists, and drug development professionals. The selection of an appropriate synthetic route is critically dependent on the desired substitution pattern and the availability of starting materials. This guide provides a comprehensive overview of the principal synthetic strategies for constructing the oxazole core, with a detailed focus on the requisite starting materials for each methodology. We will delve into the mechanistic underpinnings of classical named reactions, explore the utility of modern metal-catalyzed transformations, and provide practical, field-proven insights to inform experimental design.

Introduction: The Oxazole Scaffold

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic character, making the oxazole ring a versatile pharmacophore capable of participating in various non-covalent interactions within biological systems. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The efficacy and specificity of these molecules are intrinsically linked to the nature and position of the substituents on the oxazole core. Consequently, a deep understanding of the synthetic methodologies that allow for precise control over this substitution is essential for the modern medicinal chemist.

This guide is structured to provide a logical progression from foundational, classical syntheses to contemporary, cutting-edge techniques. Each section will detail the key starting materials, the causal relationship between their structure and the reaction outcome, and, where applicable, detailed experimental protocols.

Classical Approaches to Oxazole Synthesis

For decades, a set of robust and reliable named reactions has formed the bedrock of oxazole synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their predictability and broad applicability.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method is one of the most fundamental routes to 2,5-disubstituted oxazoles.[1][2][3]

Core Directive: The intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone.

Starting Materials:

-

2-Acylamino Ketones: This is the key precursor. The "acyl" group (R1-C=O) ultimately forms the 2-position of the oxazole, while the ketone's acyl group (R3) becomes the 5-substituent. The central amino acid-derived backbone provides the nitrogen and the C4-C5 bond of the ring. These precursors can often be synthesized via the Dakin-West reaction.[1]

Mechanism & Causality: The reaction is catalyzed by a strong dehydrating agent, typically sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[4] The acid protonates the ketone's carbonyl oxygen, rendering the carbon more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration under the acidic conditions eliminates a molecule of water to yield the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial to drive the equilibrium towards the final aromatic product.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

-

To a round-bottom flask, add 2-benzamidoacetophenone (1.0 eq).

-

Carefully add concentrated sulfuric acid (e.g., 5-10 eq) with cooling in an ice bath.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-90°C) for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and water.

-

Neutralize the solution carefully with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diphenyloxazole.

The Van Leusen Oxazole Synthesis: A Convergent Approach

Developed in 1972, the Van Leusen reaction is a highly versatile and widely used one-pot method for the synthesis of 5-substituted oxazoles.[5][6]

Core Directive: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Starting Materials:

-

Aldehydes (R-CHO): The aldehyde provides the carbon atom and the substituent for the 5-position of the oxazole ring. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes are suitable substrates.[6]

-

Tosylmethyl Isocyanide (TosMIC): This unique reagent is the cornerstone of the reaction. It provides the C2 and C4 atoms, the nitrogen atom, and the necessary functionality for cyclization and aromatization.[5][6]

Mechanism & Causality: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (commonly potassium carbonate or t-butoxide). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide then undergoes an intramolecular cyclization (a 5-endo-dig cyclization) by attacking the isocyanide carbon.[7] This forms an intermediate oxazoline. The key to this synthesis is the presence of the tosyl group, which is an excellent leaving group. A second deprotonation at the C4 position, followed by the elimination of p-toluenesulfinic acid, drives the aromatization to the final 5-substituted oxazole product.[6][8]

Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole [8]

-

To a stirred suspension of potassium tert-butoxide (2.67 eq) in dry THF (30 mL) at -60 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TosMIC (1.7 eq) in dry THF (30 mL).

-

Stir the mixture for 15 minutes at this temperature.

-

Slowly add a solution of benzaldehyde (1.0 eq, 10 mmol) in dry THF (20 mL).

-

Continue stirring for 1 hour at -60 °C.

-

Add methanol (15 mL) to the reaction mixture.

-

Remove the cooling bath and heat the reaction to reflux for 2 hours.

-

Cool the reaction to room temperature and dilute with water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-phenyloxazole.

The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes

An early method discovered by Emil Fischer in 1896, this synthesis provides a route to 2,5-disubstituted oxazoles.[9][10]

Core Directive: The condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.

Starting Materials:

-

Cyanohydrins: Typically derived from an aromatic aldehyde, the cyanohydrin provides the C4 and C5 atoms and the 5-substituent.

-

Aldehydes: The aldehyde provides the C2 atom and the 2-substituent.

Mechanism & Causality: The reaction is performed in dry ether with a stream of anhydrous HCl gas. The nitrile group of the cyanohydrin is activated by HCl to form an iminochloride intermediate. The aldehyde's carbonyl oxygen is protonated, and the nitrogen of the iminochloride attacks the carbonyl carbon. A series of steps involving cyclization and dehydration then lead to the formation of the oxazole ring.[9] The anhydrous conditions are critical to prevent hydrolysis of the intermediates.

The Bredereck Reaction: α-Haloketones and Amides

This method offers a straightforward synthesis of 2,4-disubstituted oxazoles.[5][11]

Core Directive: The condensation of an α-haloketone with an amide.

Starting Materials:

-

α-Haloketones (e.g., α-bromoketones): These provide the C4 and C5 atoms and their respective substituents.

-

Amides: The amide provides the C2 atom, its substituent, and the nitrogen atom. Formamide can be used to yield 2-unsubstituted oxazoles.

Mechanism & Causality: The reaction likely proceeds via initial N-alkylation of the amide by the α-haloketone to form an α-acylamino ketone intermediate, which is the same type of precursor used in the Robinson-Gabriel synthesis. This intermediate then undergoes an acid- or heat-promoted cyclodehydration to furnish the oxazole.

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a plethora of new methods for constructing the oxazole ring, often under milder conditions and with greater efficiency and functional group tolerance. These methods frequently employ transition metal catalysis.

Metal-Catalyzed Syntheses

Transition metals like gold, copper, and palladium have emerged as powerful catalysts for oxazole synthesis, enabling novel bond formations and reaction pathways.

Core Directive: The intramolecular cyclization of N-propargyl amides.

Starting Materials:

-

N-Propargyl Amides: These are the key precursors, containing both the alkyne and amide functionalities necessary for cyclization. They are readily prepared from propargyl amines and acylating agents.

Mechanism & Causality: Cationic gold(I) catalysts are highly π-philic and activate the alkyne moiety of the N-propargyl amide towards nucleophilic attack. The amide oxygen acts as the intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This forms a vinyl gold intermediate, which, after protodeauration, tautomerizes to the stable aromatic oxazole.[12][13] This methodology provides a powerful route to 2,5-disubstituted oxazoles.

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

-

To a reaction vessel under an inert atmosphere, add the N-propargyl amide (1.0 eq).

-

Add a gold(I) catalyst (e.g., IPrAuCl/AgOTf or Ph3PAuCl/AgOTf, 1-5 mol%).

-

Dissolve the reactants in a suitable dry solvent (e.g., dichloromethane or toluene).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired oxazole.

Copper catalysts are versatile and have been employed in several distinct approaches to oxazoles.

From α-Diazoketones and Nitriles/Amides:

Core Directive: The coupling of an α-diazoketone with a nitrile or an amide.

Starting Materials:

-

α-Diazoketones: These reagents serve as precursors to copper-carbene intermediates and provide the C4 and C5 atoms of the oxazole.

-

Nitriles or Amides: These provide the remaining atoms of the ring (N and C2).

Mechanism & Causality: The copper catalyst (e.g., Cu(OTf)₂) reacts with the α-diazoketone to generate a copper-carbene intermediate with the release of dinitrogen gas.[8] In the presence of a nitrile, this intermediate is trapped to form a nitrilium ylide, which then undergoes a [3+2] cycloaddition to form the oxazole. When amides are used, the reaction proceeds through the formation of an N-H insertion product, which then cyclizes.[8][14]

Palladium catalysis is often employed in cross-coupling reactions and C-H activation strategies to build the oxazole core or functionalize a pre-existing one.

From Amides and Ketones via C-H Activation:

Core Directive: A one-step synthesis from simple amides and ketones.

Starting Materials:

-

Amides: Provide the N and C2 atoms.

-

Ketones: Provide the C4 and C5 atoms.

Mechanism & Causality: This method involves a sequence of C-N bond formation followed by a palladium-catalyzed C-H activation and C-O bond formation to close the ring.[15][16] The reaction often requires an oxidant and additives to facilitate the catalytic cycle.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of oxazoles. It often leads to higher yields, shorter reaction times, and cleaner reaction profiles.

Core Directive: Application of microwave energy to classical or modern synthetic routes.

Starting Materials: The starting materials are typically the same as those used in the conventional heating methods (e.g., aldehydes and TosMIC for the Van Leusen reaction).

Causality: Microwave energy directly and efficiently heats the solvent and reactants, leading to a rapid increase in temperature and reaction rate. This can minimize the formation of side products that may occur during prolonged heating.[4]

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles [17][18]

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aryl aldehyde (1.0 eq, 1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq, 1.18 mmol), and potassium phosphate (K₃PO₄) (2.0 eq, 2.36 mmol).[17][18]

-

Add isopropanol (IPA) (e.g., 10 mL) to the vial and seal it with a cap.[17][18]

-

Place the vial in the cavity of a monitored microwave reactor.

-

Irradiate the reaction mixture with stirring (e.g., 800 rpm) at a set temperature (e.g., 65 °C) and power (e.g., 350 W) for a short duration (e.g., 8 minutes).[17][18]

-

Monitor the reaction progress by TLC.

-

After completion, cool the vial to room temperature.

-

Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Work up the residue by adding water and extracting with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Summary of Starting Materials and Resulting Substitution Patterns

The choice of synthetic method is directly dictated by the desired substitution pattern on the oxazole ring. The following table summarizes the relationship between the key starting materials and the final product for the major synthetic routes discussed.

| Synthesis Method | Starting Material 1 | Starting Material 2 | Resulting Oxazole Substitution | Typical Yields |

| Robinson-Gabriel | 2-Acylamino Ketone | (Intramolecular) | 2,4,5-Trisubstituted or 2,5-Disubstituted | 50-90% |

| Van Leusen | Aldehyde | TosMIC (Tosylmethyl isocyanide) | 5-Substituted | 60-96%[6][17] |

| Fischer | Cyanohydrin | Aldehyde | 2,5-Disubstituted | Moderate |

| Bredereck | α-Haloketone | Amide | 2,4-Disubstituted | 40-80% |

| Gold-Catalyzed | N-Propargyl Amide | (Intramolecular) | 2,5-Disubstituted | 70-95% |

| Copper-Catalyzed | α-Diazoketone | Amide or Nitrile | 2,4-Disubstituted or 2,4,5-Trisubstituted | 75-87%[8] |

Logical Flow of Synthetic Strategies

The selection of a synthetic pathway is a critical decision in the workflow of a medicinal or materials chemist. The following diagram illustrates a logical decision-making process for choosing a suitable method based on the desired substitution pattern.

Caption: Decision workflow for selecting an oxazole synthesis method.

Conclusion

The synthesis of substituted oxazoles is a rich and evolving field, with a diverse toolkit of reactions available to the modern chemist. The classical methods, including the Robinson-Gabriel, Van Leusen, Fischer, and Bredereck syntheses, provide reliable and well-understood pathways to variously substituted oxazoles, founded on the reactivity of core starting materials such as α-acylamino ketones, aldehydes, TosMIC, cyanohydrins, and α-haloketones. The advent of modern synthetic techniques, particularly those employing transition metal catalysts like gold, copper, and palladium, has opened new avenues for oxazole construction under milder conditions and with expanded substrate scope. Furthermore, technologies such as microwave-assisted synthesis offer significant enhancements in efficiency and speed. A thorough understanding of the interplay between starting materials, reaction mechanisms, and the resulting substitution patterns is crucial for the rational design and successful execution of synthetic routes toward novel oxazole-containing molecules for applications in drug discovery and beyond.

References

-

Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Kaur, H., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Square. [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.

-

NROChemistry. (2021, October 30). Van Leusen Reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]

-

Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

- Bredereck, H., & Gompper, R. (1953). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Chemische Berichte, 86(5), 652-656.

-

ResearchGate. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Gold-catalyzed cyclization of propargylic amides 1 via 5-exodig cyclization. Retrieved from [Link]

-

Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28198–28211. [Link]

-

Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Direct Synthesis of 1,2,4-Oxadiazoles from Amides and Organic Nitriles by Oxidative N-O Bond Formation. Retrieved from [Link]

-

Liu, Y., et al. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. The Journal of Organic Chemistry, 86(24), 18247–18256. [Link]

-

ResearchGate. (n.d.). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Gold‐catalyzed cyclization of propargyl amides 25 a–f to oxazolines 26 a–f. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

-

Duan, X., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

-

YouTube. (2023, September 20). Fischer Oxazole Synthesis Mechanism | Organic Chemistry [Video]. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous established routes for the synthesis of oxazoles. Retrieved from [Link]

-

Wang, C., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(18), 6548. [Link]

-

Duan, X., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

-

Wang, S., et al. (2020). A Gold‐Catalyzed Acid‐Assisted Regioselective Cyclization for the Synthesis of Polysubstituted Oxazoles. European Journal of Organic Chemistry, 2020(15), 2384-2388. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ResearchGate. (n.d.). Cu(OAc)2-catalyzed synthesis of oxazoles from α-ketooximes and diazo. Retrieved from [Link]

-

Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

-

Keni, S., et al. (2006). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 8(15), 3223-3226. [Link]

-

El-Sayed, N. S., et al. (2013). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 54(44), 5964-5967. [Link]

-

Doyle, A. (2022, April 27). Doyle Lab Reimagines Workflow For Substrate Scope Analysis. Princeton University Department of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 7. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Oxazole Synthesis [drugfuture.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Degradation of Trifluoromethyl Oxazole Compounds

Abstract

The strategic incorporation of trifluoromethyl groups into oxazole scaffolds represents a powerful approach in modern medicinal and materials chemistry. This combination leverages the inherent biological relevance of the oxazole ring and the profound physicochemical enhancements conferred by the trifluoromethyl moiety, such as increased metabolic stability and lipophilicity.[1][2] This guide provides an in-depth technical analysis of the stability and degradation profiles of these valuable compounds. We will explore the intrinsic chemical, thermal, and photolytic stability, delve into common degradation pathways, and present validated, step-by-step protocols for conducting comprehensive forced degradation studies. The overarching goal is to equip researchers, scientists, and drug development professionals with the expert insights and practical methodologies required to anticipate, identify, and characterize the degradation of trifluoromethyl oxazole compounds, thereby ensuring the development of robust, safe, and effective chemical entities.

Introduction: The Trifluoromethyl Oxazole Scaffold in Modern Chemistry

The deliberate design of functional molecules often involves the synergistic combination of distinct chemical moieties. The trifluoromethyl oxazole scaffold is a prime example of this strategy, merging a versatile heterocyclic core with a uniquely potent functional group to create compounds with highly desirable properties for pharmaceutical and agrochemical applications.[1][3]

The Oxazole Ring: A Privileged Heterocycle

The oxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen, a structure frequently found in natural products and synthetic medicinal agents.[3][4] Its significance stems from its ability to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[2] From a chemical standpoint, the oxazole ring is generally considered a thermally stable entity.[2][5] It exhibits a degree of basicity and is more resistant to acidic conditions than to oxidation, providing a robust core for further functionalization.[4][6]

The Trifluoromethyl Group: A Bioisostere for Enhanced Properties

The trifluoromethyl (CF3) group is one of the most impactful substituents in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a parent molecule's properties.[1][7] The exceptional strength of the carbon-fluorine bond (C-F) imparts significant metabolic stability, protecting the molecule from enzymatic degradation in vivo.[7] This leads to improved pharmacokinetic profiles, including longer half-lives. Furthermore, the CF3 group can enhance binding affinity to target proteins and improve membrane permeability, crucial attributes for bioavailability.[1][7]

Synergy and Significance: The Power of Combination

Combining the oxazole ring with a trifluoromethyl group creates a molecular architecture with enhanced value. The CF3 group can protect the oxazole core and adjacent positions from metabolic attack, while the oxazole provides a rigid, interactive scaffold. This synergy results in molecules with:

-

Enhanced Metabolic and Chemical Stability: The C-F bond's robustness resists both metabolic and chemical breakdown.[1]

-

Modulated Physicochemical Properties: Increased lipophilicity can be fine-tuned to optimize solubility and permeability.[1][8]

-

Improved Biological Activity: The CF3 group's electronic influence can optimize interactions with biological targets, leading to higher potency.[1][9]

Intrinsic Stability Profile of Trifluoromethyl Oxazoles

Understanding the inherent stability of the scaffold is the foundation for predicting its behavior under storage and physiological conditions.

Thermal Stability

Both the oxazole ring and the trifluoromethyl group contribute to high thermal stability. Oxazoles are known to be stable at elevated temperatures, and the introduction of a CF3 group often enhances this property.[5][10] Studies on polymers and energetic materials containing CF3-substituted heterocycles have demonstrated their ability to withstand significant thermal stress, with decomposition temperatures often exceeding those of their non-fluorinated analogs.[11][12]

Chemical Stability

The chemical stability of trifluoromethyl oxazoles is largely dictated by the oxazole ring's reactivity. The ring is generally more stable in acidic media compared to pyridine but can show instability similar to furans under certain conditions.[2][6] It is, however, less resistant to oxidation.[4] The strong electron-withdrawing effect of the CF3 group can further modulate the ring's reactivity, generally decreasing its susceptibility to electrophilic attack.

Photostability

Photostability is a critical parameter, especially for drug products exposed to light. The degradation of organic molecules under UV or visible light often involves the formation of reactive species.[13] While the inherent stability of the C-F bond provides some protection, the conjugated π-system of the oxazole ring can absorb light, potentially leading to photochemical reactions. The overall photostability is highly dependent on the complete molecular structure, including other substituents and the formulation matrix.

The Critical Distinction: C-CF3 vs. N-CF3 Substitution

The point of attachment of the trifluoromethyl group is paramount to the molecule's stability, particularly in aqueous environments.

-

C-Trifluoromethylated Oxazoles: When the CF3 group is attached to a carbon atom of the oxazole ring, the molecule generally exhibits high stability due to the strength of the C-C and C-F bonds.

-

N-Trifluoromethylated Oxazoles: Research has shown that N-trifluoromethyl azoles possess excellent aqueous stability.[8][14] This is in stark contrast to N-trifluoromethyl amines, which are often prone to hydrolysis.[8] This robust stability makes N-CF3 oxazoles valuable and reliable substructures for consideration in medicinal chemistry.[14]

Common Degradation Pathways and Mechanisms

Forced degradation studies, or stress testing, are employed to intentionally degrade a compound to elucidate its potential degradation pathways. This is a cornerstone of developing stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water, a process that can be catalyzed by acid or base. While the oxazole ring itself is relatively resistant to hydrolysis, functional groups elsewhere in the molecule (e.g., esters, amides) may be susceptible. Under harsh acidic or basic conditions, the oxazole ring can be forced to open, though this typically requires more extreme conditions than side-chain hydrolysis.

Caption: Potential hydrolytic degradation pathways for a trifluoromethyl oxazole.

Oxidative Degradation

Oxidative stress, often simulated with hydrogen peroxide (H₂O₂), can lead to significant degradation. The oxazole ring is more susceptible to oxidation than pyridine.[4] Potential outcomes include the formation of N-oxides, hydroxylated derivatives, or complete cleavage of the heterocyclic ring, resulting in smaller, more polar degradants. The trifluoromethyl group itself is highly resistant to oxidation.

Caption: Potential oxidative degradation pathways for a trifluoromethyl oxazole.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy needed to initiate chemical reactions. For aromatic heterocycles, this can involve complex pathways including radical reactions, rearrangements, or photo-oxidation. The outcome is highly structure-dependent, and identifying photolytic degradants is crucial for determining appropriate packaging and storage conditions for drug products.

Designing and Executing Forced Degradation Studies

A well-designed forced degradation study is not a destructive process but a controlled investigation. Its primary purpose is to generate relevant degradation products for the development of stability-indicating analytical methods and to understand the molecule's liabilities.[15][16]

Rationale and Regulatory Context

International Council for Harmonisation (ICH) guidelines (specifically Q1A/Q1B) mandate stress testing to demonstrate the specificity of analytical methods used for stability testing.[17] The study must show that the method can effectively separate the intact drug from any degradants that may form under various stress conditions.

Experimental Design: The Causality Behind Choices

The goal is to achieve modest degradation, typically in the range of 5-20%.[15] This ensures that sufficient quantities of degradation products are formed for detection and characterization without completely destroying the parent compound.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Up to 72 hours | Simulates acidic environments (e.g., stomach) and tests stability to proton-catalyzed degradation. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Up to 72 hours | Simulates alkaline environments (e.g., intestine) and tests stability to base-catalyzed degradation. |

| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 24 hours | Simulates potential oxidative stress from atmospheric oxygen or excipients. |

| Thermal | Dry Heat (Oven) | 60°C to 105°C | Up to 7 days | Assesses the intrinsic thermal stability of the solid drug substance. |

| Photostability | ICH Q1B Option 2 | Ambient | As per ICH | Assesses degradation from exposure to light, crucial for packaging and storage decisions. |

Step-by-Step Protocols

The following protocols are designed as self-validating systems. Each includes a control sample (unstressed) and a blank (reagents only) to ensure that any observed peaks in the analysis are due to the degradation of the active pharmaceutical ingredient (API) and not from the reagents or solvent.

-

Preparation: Prepare a stock solution of the trifluoromethyl oxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

-

Sample Setup:

-

Test Sample: To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl (for acid) or 1 M NaOH (for base).

-

Control Sample: To a separate vial, add the same aliquot of stock solution and an equal volume of purified water.

-

Blank: To a third vial, add the solvent and an equal volume of the acid or base solution.

-

-

Stress Condition: Place all vials in a controlled temperature bath (e.g., 60°C).

-

Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Immediately neutralize the withdrawn aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction. Dilute with mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

-

Preparation: Prepare a stock solution as described in 4.3.1.

-

Sample Setup:

-

Test Sample: To a vial, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂.

-

Control Sample: To a separate vial, add the same aliquot of stock solution and an equal volume of purified water.

-

-

Stress Condition: Keep the vials at room temperature, protected from light.

-

Time Points & Analysis: Follow steps 4 and 6 from Protocol 4.3.1. No quenching is typically required, as the sample is diluted for analysis.

-

Preparation: Place a small amount of the solid API in a clear glass vial.

-

Stress Condition: Place the vial in an oven at a high temperature (e.g., 80°C).

-

Time Points: At specified intervals (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent to ~1 mg/mL, and dilute for analysis.

-

Analysis: Analyze by HPLC.

-

Preparation: Spread a thin layer of the solid API in a shallow dish. Prepare a separate solution of the API (~1 mg/mL).

-

Sample Setup:

-

Exposed Samples: Place the solid and solution samples in a photostability chamber.

-

Dark Controls: Wrap identical samples in aluminum foil and place them alongside the exposed samples.

-

-

Stress Condition: Expose the samples to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analysis: After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis. Compare the results of the exposed samples to the dark controls.

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Strategies for Characterization

Identifying and quantifying the parent compound and its degradants requires a robust analytical toolkit.

The Primary Tool: Stability-Indicating HPLC/UPLC Methods

A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task. Method development focuses on achieving baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Structural Elucidation of Degradants

Once degradation is confirmed, the next critical step is to identify the structures of the degradants.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for structural elucidation. It provides the molecular weight of the degradants and, through tandem MS (MS/MS), generates fragmentation patterns that offer clues to the molecule's structure. For example, a study on a trifluoromethyl-1,2-oxazole compound used HPLC-MS/MS to identify and measure metabolites and their degradation products in biological fluids.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradants can be isolated using preparative HPLC and analyzed by NMR.

Mass Balance Calculation